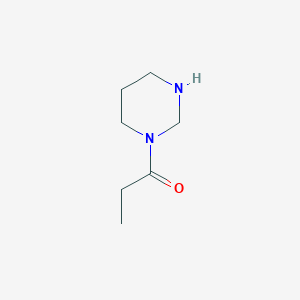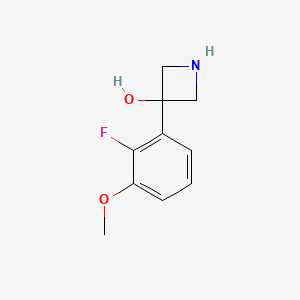
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a fluoro and methoxy group on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol typically involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator. This reagent facilitates the formation of β-lactams under mild reaction conditions through ketene–imine cycloaddition reactions. The reaction conditions, including the choice of solvents, molar ratio of reagents, and temperature, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient coupling reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate suggests that scalable production could be achieved through similar synthetic routes used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound may exert its effects through similar mechanisms, targeting microtubules and inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluoro-2-methoxyphenyl)azetidin-3-ol
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other azetidin-3-ol derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
3-(2-fluoro-3-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-14-8-4-2-3-7(9(8)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
Clave InChI |
FVKQJRWEJGSEOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1F)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


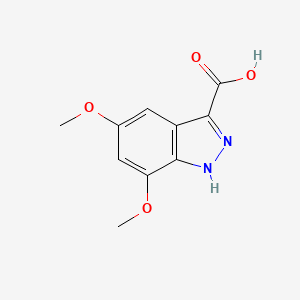
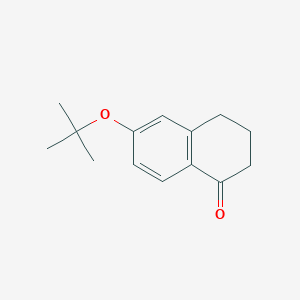
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
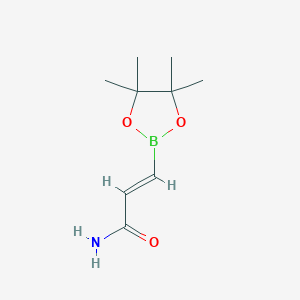
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
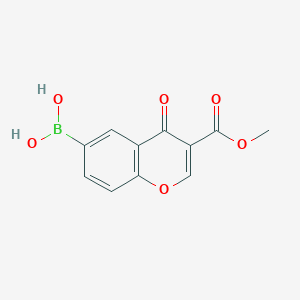
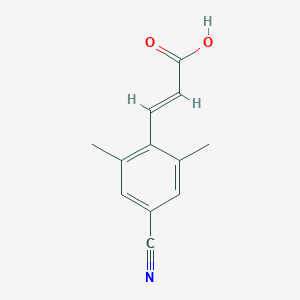
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

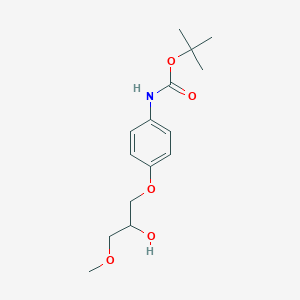
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
